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Compound of Interest

Compound Name: (R)-Piperazine-2-carboxylic acid

Cat. No.: B1233817

(R)-Piperazine-2-carboxylic acid serves as a crucial chiral building block in medicinal
chemistry for the development of potent and selective antagonists for ionotropic glutamate
receptors (iGIluRs), particularly the N-methyl-D-aspartate (NMDA) receptor. While not typically
used as a direct pharmacological tool itself, its rigid piperazine scaffold is fundamental for
synthesizing advanced research compounds that probe the function and therapeutic potential
of glutamate receptors in the central nervous system (CNS).

The primary application of (R)-Piperazine-2-carboxylic acid is in the synthesis of competitive
NMDA receptor antagonists. These synthesized molecules are instrumental in studying
synaptic plasticity, excitotoxicity, and various neurological disorders.[1][2][3] The
stereochemistry of the (R)-enantiomer is often critical for the desired pharmacological activity of
the final antagonist.

Derivatives based on this scaffold, such as N-substituted piperazine-2,3-dicarboxylic acids,
have been developed to achieve selectivity for different NMDA receptor subunits (GIUN2A-D)
and kainate receptors.[4][5][6] This selectivity allows researchers to dissect the specific roles of
these receptor subtypes in brain function and disease.

Quantitative Data: NMDA Receptor Antagonist
Activity

The following table summarizes the antagonist affinity of representative compounds derived
from the piperazine-carboxylic acid scaffold. These derivatives are typically evaluated for their

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1233817?utm_src=pdf-interest
https://www.benchchem.com/product/b1233817?utm_src=pdf-body
https://www.benchchem.com/product/b1233817?utm_src=pdf-body
https://pharmacologyonline.silae.it/files/archives/2020/vol3/PhOL_2020_3_A036_Ramos-Hernandez.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/science-behind-cns-drugs-piperazine-derivatives-aq
https://www.researchgate.net/publication/357940045_The_neuropharmacological_potential_of_Piperazine_derivatives_A_mini_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC3269097/
https://pubmed.ncbi.nlm.nih.gov/22111545/
https://pubs.acs.org/doi/abs/10.1021/jm0492498
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

ability to displace a radiolabeled ligand from the glutamate binding site on different NMDA
receptor subunits.

Target . . ..
Affinity (Ki or Selectivity
Compound Receptor . Reference
. IC50, nM) Profile
Subunit
(2R,3S)-(1-
biphenylyl-4-
phemyly ] ) Selective for
carbonyl)piperazi )
93 GIuN2A 110 nM (Ki) GIuN2C/D over [6]
ne-2,3-
GIuN2A/B
dicarboxylic acid
(PBPD)
GluN2B 130 nM (Ki) [6]
GluN2C 36 nM (Ki) [6]
GIluN2D 24 nM (Ki) [6]
1-(9-
iodophenanthren
e-3- Dual antagonist
carbonyl)piperazi  GIUN2D 260 nM (IC50) for GIuN2D and [4][5]
ne-2,3- GluK1
dicarboxylic acid
(18i)
Gluk1 110 nM (IC50) [4][5]
(-)-2R,4S-4-(1H-
tetrazol-5- Potent and
o NMDA Receptor _
ylmethyl)piperidi 67 nM (IC50) selective NMDA [7]
) Complex ]
ne-2-carboxylic antagonist

acid (LY235723)

*Note: LY235723 is a piperidine, not piperazine, derivative but is included to illustrate the utility
of related heterocyclic carboxylic acids in developing potent NMDA antagonists.
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Visualizations
Signaling Pathway and Antagonist Action

The following diagram illustrates the canonical NMDA receptor signaling pathway and
highlights the mechanism of action for competitive antagonists derived from (R)-Piperazine-2-
carboxylic acid.
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Caption: NMDA receptor activation and competitive antagonism.

Synthetic Workflow

This diagram outlines the general synthetic workflow for creating novel NMDA receptor
antagonists using (R)-Piperazine-2-carboxylic acid as a starting material.
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Caption: General synthesis workflow for piperazine-based antagonists.

Experimental Characterization Workflow

The workflow for characterizing a newly synthesized antagonist is depicted below, from initial
binding assays to functional electrophysiological analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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